molecular formula C21H21NO3 B2421237 N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide CAS No. 2034334-26-2

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide

Cat. No. B2421237
CAS RN: 2034334-26-2
M. Wt: 335.403
InChI Key: CXZZWLKPESYLJW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide, also known as HPPN, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HPPN belongs to the class of compounds called naphthamides, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to inhibit the activity of enzymes such as cyclin-dependent kinases and histone deacetylases, which are involved in cell cycle regulation and gene expression. N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has also been found to activate the Nrf2-Keap1 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to exhibit a wide range of biochemical and physiological effects in cells and animals. In cancer cells, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In Alzheimer's disease models, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to inhibit the formation of amyloid beta plaques by reducing the production of amyloid beta peptides. In Parkinson's disease models, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to protect dopaminergic neurons from oxidative stress-induced damage by activating cellular defense mechanisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide in lab experiments is its potent biological activity, which makes it a useful tool for studying various cellular processes. Another advantage is its synthetic nature, which allows for easy modification of its chemical structure to improve its efficacy and selectivity. One of the limitations of using N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for research on N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide. One direction is the development of more potent and selective analogs of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide for use as therapeutic agents. Another direction is the investigation of the mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide in various cellular and animal models. Finally, the potential use of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide as a diagnostic tool for various diseases should also be explored.

Synthesis Methods

The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide involves the reaction of 2-hydroxy-3-methoxy-2-phenylpropylamine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to inhibit the formation of amyloid beta plaques, which are the hallmark of the disease. In Parkinson's disease research, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to protect dopaminergic neurons from oxidative stress-induced damage.

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-phenylpropyl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-25-15-21(24,17-10-3-2-4-11-17)14-22-20(23)19-13-7-9-16-8-5-6-12-18(16)19/h2-13,24H,14-15H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZZWLKPESYLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide

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